10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile
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Overview
Description
10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile is a complex organic compound with a unique structure. It belongs to the class of isoquinolines, which are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.
Preparation Methods
The synthesis of 10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile typically involves multiple steps, starting from simpler organic compounds. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: : This can be achieved through the Biltz synthesis, which involves the cyclization of a suitable precursor.
Functionalization: : Introduction of hydroxyl and methyl groups at the appropriate positions on the isoquinoline ring.
Carbonitrile Group Addition:
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: : Oxidation reactions can convert the hydroxyl group to a ketone or aldehyde.
Reduction: : Reduction reactions can reduce the carbonitrile group to a primary amine.
Substitution: : Substitution reactions can replace the hydroxyl or methyl groups with other functional groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include ketones, amines, and other substituted isoquinolines.
Scientific Research Applications
10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile has several scientific research applications:
Chemistry: : It serves as a building block for the synthesis of more complex molecules.
Biology: : It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: : It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes, while its anticancer properties could be linked to the disruption of cellular processes in cancer cells.
Comparison with Similar Compounds
10b-Hydroxy-3-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo[f]isoquinoline-1-carbonitrile is unique due to its specific structural features and biological activities. Similar compounds include:
Isoquinoline: : A simpler structure without the additional hydroxyl and methyl groups.
Benzoisoquinoline: : A related structure with different functional groups.
Other substituted isoquinolines: : Compounds with different substituents on the isoquinoline ring.
These compounds differ in their chemical properties and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
10b-hydroxy-3-methyl-1,2,4,4a,5,6-hexahydrobenzo[f]isoquinoline-1-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O/c1-17-9-12-7-6-11-4-2-3-5-14(11)15(12,18)13(8-16)10-17/h2-5,12-13,18H,6-7,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLKVUWURUUEGKV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CCC3=CC=CC=C3C2(C(C1)C#N)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49640700 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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